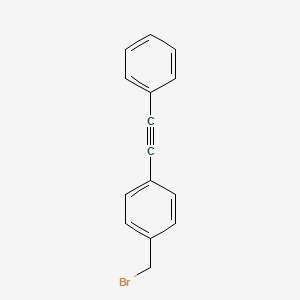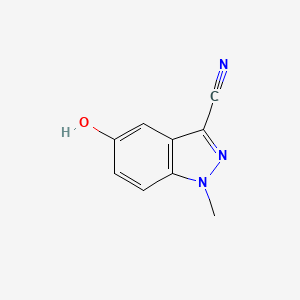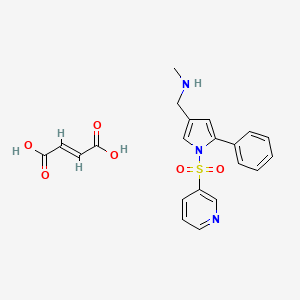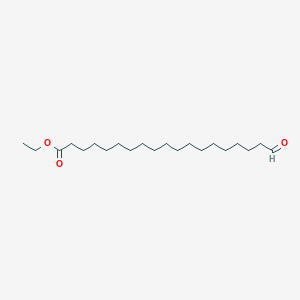
1-(Bromomethyl)-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(phenylethynyl)benzene is an organic compound with the molecular formula C15H11Br. It is a derivative of benzene, featuring a bromomethyl group and a phenylethynyl group attached to the benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(phenylethynyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenylethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds with other aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Sonogashira Coupling: This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Sonogashira Coupling: Products are typically diaryl or aryl-alkyl acetylene derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: Its derivatives are investigated for their biological activity, including potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(phenylethynyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the phenylethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-4-(phenylethynyl)benzene: Features both a bromomethyl and a phenylethynyl group.
1-(Bromomethyl)-4-(ethynyl)benzene: Lacks the phenyl group attached to the ethynyl moiety.
4-(Bromomethyl)phenylacetylene: Similar structure but with the bromomethyl group directly attached to the benzene ring without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a phenylethynyl group, which allows for diverse reactivity and applications in organic synthesis and materials science. The combination of these functional groups provides a versatile platform for the development of new compounds and materials.
Propriétés
Formule moléculaire |
C15H11Br |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |
Clé InChI |
YWJQWQKNHTWBCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)



![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

